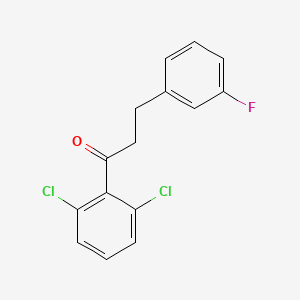

2',6'-Dichloro-3-(3-fluorophenyl)propiophenone

Descripción

2',6'-Dichloro-3-(3-fluorophenyl)propiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with chlorine atoms at the 2' and 6' positions of the phenyl ring and a fluorine atom at the 3-position of the adjacent phenyl group. This compound’s structural features—including the electron-withdrawing chlorine and fluorine substituents—impart distinct electronic, steric, and solubility properties, making it relevant in pharmaceutical and agrochemical research.

Propiedades

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-12-5-2-6-13(17)15(12)14(19)8-7-10-3-1-4-11(18)9-10/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBQVJWZFPBGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644556 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-75-4 | |

| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone can be achieved through several methods. One common synthetic route involves the reaction of 2,6-dichlorobenzoyl chloride with 3-fluorobenzene in the presence of a base such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Another method involves the use of Suzuki-Miyaura coupling, where 2,6-dichlorophenylboronic acid is coupled with 3-fluorophenyl bromide in the presence of a palladium catalyst . Industrial production methods often involve large-scale batch reactions with optimized conditions to maximize yield and purity .

Análisis De Reacciones Químicas

2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common reagents and conditions used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions . Major products formed from these reactions include alcohols, carboxylic acids, esters, and substituted aromatic compounds .

Aplicaciones Científicas De Investigación

2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with receptor proteins, modulating their signaling pathways and affecting cellular responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity and bioactivity. Key comparisons include:

a) 2',6'-Dichloro-3-(3-methylphenyl)propiophenone

- Structure : Chlorines (2',6') + methyl (3-phenyl).

- Impact : The methyl group is electron-donating, increasing electron density at the 3-position. This contrasts with fluorine’s electron-withdrawing nature in the target compound, which may reduce metabolic stability but enhance binding to electron-deficient targets .

b) 2',4'-Dichloro-3-(3-fluorophenyl)propiophenone

- Structure : Chlorines (2',4') + fluorine (3-phenyl).

c) Trifluoromethyl Derivatives

- Examples: 2',6'-Dichloro-3-(2/3/4-trifluoromethylphenyl)propiophenone (CAS: 898749-86-5, 898749-89-8, 898749-92-3).

- Impact : The trifluoromethyl (-CF₃) group is bulkier and more lipophilic than fluorine, enhancing membrane permeability but possibly reducing solubility. These derivatives exhibit molecular weights of 347.17 g/mol, higher than the target compound (~309.15 g/mol), indicating significant differences in physicochemical profiles .

Bioactivity Profile Correlations

Evidence from bioactivity clustering () suggests that small structural changes can lead to divergent pharmacological outcomes:

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 2',6'-Dichloro-3-(3-fluorophenyl)propiophenone | 2',6'-Cl; 3-F | C₁₅H₁₀Cl₂FO | ~309.15 | High electronegativity, moderate lipophilicity |

| 2',6'-Dichloro-3-(3-methylphenyl)propiophenone | 2',6'-Cl; 3-CH₃ | C₁₆H₁₄Cl₂O | 309.19 | Increased electron density, higher solubility |

| 2',6'-Dichloro-3-(3-CF₃-phenyl)propiophenone | 2',6'-Cl; 3-CF₃ | C₁₆H₁₁Cl₂F₃O | 347.17 | High lipophilicity, reduced aqueous solubility |

| 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone | 2',5'-Cl; 3-OCH₃ | C₁₆H₁₄Cl₂O₂ | 309.19 | Methoxy group enhances polarity and H-bonding |

Case Study: Propafenone Analogues

Propafenone (2'-[2-hydroxy-3-(propylamino)propoxy]-3-phenylpropiophenone) is a clinically used antiarrhythmic drug. Its structure highlights how hydroxyl and amine substituents on the propiophenone backbone drastically alter bioactivity compared to halogenated derivatives. This underscores the importance of functional group selection in drug design .

Actividad Biológica

2',6'-Dichloro-3-(3-fluorophenyl)propiophenone is a synthetic organic compound characterized by its molecular formula . It features a propiophenone backbone with two chlorine atoms and a fluorinated phenyl group, which may confer unique biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The compound's structure is significant for its biological activity. The presence of halogen substituents (chlorine and fluorine) can enhance the compound's reactivity and interaction with biological targets. This section outlines key structural features:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Propiophenone Backbone | Central to its chemical reactivity |

| Halogen Substituents | Chlorine (2 positions) and Fluorine (1 position) |

Biological Activity Overview

Research indicates that 2',6'-Dichloro-3-(3-fluorophenyl)propiophenone exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following subsections detail these activities.

Antimicrobial Activity

Initial studies suggest that the compound may possess antimicrobial properties. Interaction studies have shown that it can bind to specific enzymes and receptors, potentially modulating their activity. This interaction may lead to altered metabolic pathways in microbial cells, suggesting a mechanism for its antimicrobial effects.

Case Study: Antifungal Activity

In a preliminary antifungal assay against Candida albicans, the compound was evaluated for its minimum inhibitory concentration (MIC). Results indicated that while the compound showed some activity, it was less potent compared to other known antifungal agents. Further investigations are needed to elucidate its full potential in this area.

Anticancer Activity

The structural characteristics of 2',6'-Dichloro-3-(3-fluorophenyl)propiophenone suggest potential anticancer properties. The halogen substituents may enhance binding affinity to cancer-related targets such as estrogen receptors or other oncogenic pathways.

Mechanism of Action

The mechanism by which this compound exerts anticancer effects may involve:

- Inhibition of cell proliferation : Studies have indicated that similar compounds can induce apoptosis in cancer cells.

- Modulation of signaling pathways : The compound may influence pathways involved in cell cycle regulation and apoptosis.

Research Findings

Recent literature highlights several findings regarding the biological activity of related compounds, which could provide insights into the potential effects of 2',6'-Dichloro-3-(3-fluorophenyl)propiophenone:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone | Antimicrobial properties | |

| 2',3'-Dichloro-3-(4-fluorophenyl)propiophenone | Potential anticancer activity | |

| (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Diverse biological activities including anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.